![molecular formula C10H17N5O2 B255949 6-methyl-5-((2-morpholinoethyl)amino)-1,2,4-triazin-3(2H)-one](/img/structure/B255949.png)
6-methyl-5-((2-morpholinoethyl)amino)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-5-((2-morpholinoethyl)amino)-1,2,4-triazin-3(2H)-one is a compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is commonly referred to as MET or MET-1 and is a triazine derivative.
Wirkmechanismus
MET-1 functions by selectively inhibiting a specific kinase. The inhibition of this kinase leads to downstream effects that result in the inhibition of various biological processes. The exact mechanism of action of MET-1 is still being studied, but it is believed to involve the disruption of the kinase's ability to phosphorylate its substrates.
Biochemical and Physiological Effects:
MET-1 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, making it a potential anti-cancer agent. Additionally, MET-1 has been shown to have anti-inflammatory effects, which makes it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MET-1 in lab experiments is its selectivity for a specific kinase. This allows researchers to study the role of this kinase in various biological processes. However, one limitation of using MET-1 is its potential off-target effects. MET-1 may also inhibit other kinases, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of MET-1. One potential direction is the development of more selective inhibitors of the kinase targeted by MET-1. Additionally, the use of MET-1 in combination with other therapeutic agents may enhance its anti-cancer and anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of MET-1 and its potential applications in scientific research.
Synthesemethoden
The synthesis of MET-1 involves the reaction between 2-amino-4,6-dimethylpyrimidine and N-(2-chloroethyl)morpholine in the presence of a base. The reaction results in the formation of MET-1 as a white solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
MET-1 has been extensively studied for its potential applications in scientific research. It is commonly used as a tool compound for the inhibition of protein kinases. MET-1 has been shown to selectively inhibit a specific kinase, which makes it a valuable tool for studying the role of this kinase in various biological processes.
Eigenschaften
Molekularformel |
C10H17N5O2 |
---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
6-methyl-5-(2-morpholin-4-ylethylamino)-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C10H17N5O2/c1-8-9(12-10(16)14-13-8)11-2-3-15-4-6-17-7-5-15/h2-7H2,1H3,(H2,11,12,14,16) |
InChI-Schlüssel |
LSPXAUBNZHGBPC-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NCCN2CCOCC2 |
Kanonische SMILES |
CC1=NNC(=O)N=C1NCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.